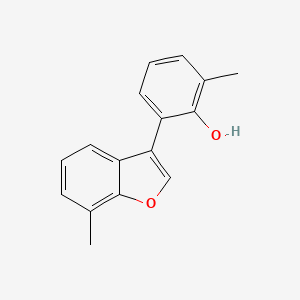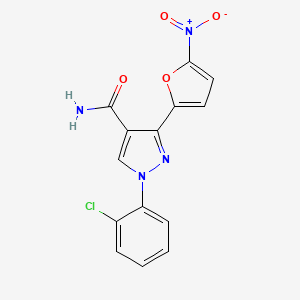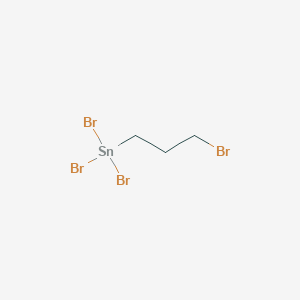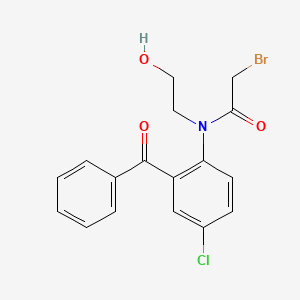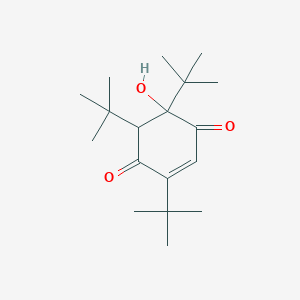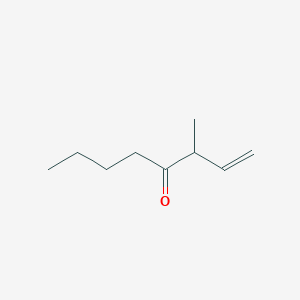
3-Methyloct-1-EN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloct-1-en-4-one is an organic compound characterized by the presence of a double bond between the first and second carbon atoms and a ketone group on the fourth carbon atom. This compound is part of the larger family of alkenes and ketones, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-1-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3-methyloctanol. This process utilizes metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the enone. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency.
化学反応の分析
Types of Reactions
3-Methyloct-1-en-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
科学的研究の応用
3-Methyloct-1-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyloct-1-en-4-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, leading to changes in cellular function.
類似化合物との比較
3-Methyloct-1-en-4-one can be compared to other similar compounds, such as:
3-Methylbut-2-en-1-ol: An alcohol with similar structural features but different reactivity due to the presence of a hydroxyl group.
3-Methylpent-2-en-4-one: Another enone with a shorter carbon chain, which affects its physical and chemical properties.
3-Methylhex-2-en-4-one: A compound with a similar enone structure but different chain length, influencing its reactivity and applications.
特性
CAS番号 |
61122-64-3 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
3-methyloct-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-6-7-9(10)8(3)5-2/h5,8H,2,4,6-7H2,1,3H3 |
InChIキー |
UIIQQXNZKNEWDT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


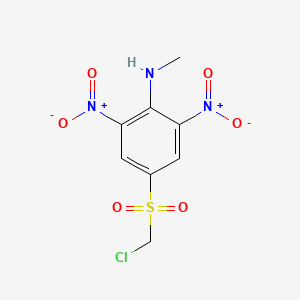
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

